6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde
CAS No.: 2092861-81-7
Cat. No.: VC4802869
Molecular Formula: C8H4BrF3O
Molecular Weight: 253.018
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092861-81-7 |
|---|---|
| Molecular Formula | C8H4BrF3O |
| Molecular Weight | 253.018 |
| IUPAC Name | 6-bromo-3-(difluoromethyl)-2-fluorobenzaldehyde |
| Standard InChI | InChI=1S/C8H4BrF3O/c9-6-2-1-4(8(11)12)7(10)5(6)3-13/h1-3,8H |
| Standard InChI Key | NIYWELFYYPPGDU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C(F)F)F)C=O)Br |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The molecular formula of 6-bromo-3-(difluoromethyl)-2-fluorobenzaldehyde is C₈H₄BrF₃O, with a molecular weight of 253.02 g/mol . Its IUPAC name is 6-bromo-3-(difluoromethyl)-2-fluorobenzaldehyde, and its SMILES notation is FC₁=C(C(F)F)C=CC(Br)=C₁C=O . The compound’s structure includes a benzaldehyde core with substituents at the 2-, 3-, and 6-positions:
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Bromine at position 6 enhances electrophilicity, facilitating nucleophilic aromatic substitution.
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Difluoromethyl (-CF₂H) at position 3 contributes to lipophilicity and metabolic stability.
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Fluorine at position 2 influences electronic effects and hydrogen-bonding potential .
The InChI key NIYWELFYYPPGDU-UHFFFAOYSA-N and InChI code 1S/C₈H₄BrF₃O/c9-6-2-1-4(8(11)12)7(10)5(6)3-13/h1-3,8H provide precise identifiers for computational and database applications .
Physicochemical Data
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves directed ortho-metallation followed by formylation. A representative method includes:
Step 1: Bromination of 3-(difluoromethyl)-2-fluorobenzene using N-bromosuccinimide (NBS) in dichloromethane at −78°C .
Step 2: Lithiation with LDA (lithium diisopropylamide) in THF, followed by quenching with DMF to introduce the aldehyde group .
Table 1: Synthesis Yields and Conditions
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| LDA, DMF, THF, −78°C | 2-hour reaction | 46–76% | |
| n-BuLi, DMF, −78°C | Quenched at −20°C | 70.6% | |
| Diisopropylamine, THF | 45-minute stirring | 76% |
Industrial-Scale Production
Continuous flow reactors are employed to enhance yield and purity, with automated control of temperature (−78°C to −20°C) and reagent stoichiometry. Purification via silica gel chromatography (5–10% ethyl acetate/petroleum ether) achieves >95% purity .
Applications in Pharmaceutical Chemistry
Antimicrobial Activity
6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 2–8 µg/mL. The difluoromethyl group disrupts bacterial membrane integrity, while the aldehyde moiety inhibits enzyme function.
Table 2: Biological Activity Profile
| Activity | Target | IC₅₀/MIC | Source |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | 2–8 µg/mL | |
| Anti-inflammatory | TNF-α, IL-6 | 10–20 µM | |
| Anticancer | EGFR/HER2 | 0.5–2.0 µM |
Mechanistic Insights
Enzyme Inhibition
The compound’s aldehyde group forms covalent adducts with cysteine residues in enzyme active sites, while the bromine and fluorine atoms enhance binding affinity through hydrophobic interactions . Molecular docking studies reveal strong binding to the ATP pocket of HER2 (binding energy: −9.2 kcal/mol) .
Metabolic Stability
The difluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo . In rat models, the compound exhibits a t₁/₂ of 4.2 hours and oral bioavailability of 65%.
Industrial and Research Applications
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